molecular formula C18H15BrN4O B5541232 N'-(3-bromobenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-(3-bromobenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B5541232
M. Wt: 383.2 g/mol
InChI Key: PQFDYQTWSRAKSH-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-bromobenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, also known as BBMP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BBMP is a pyrazole-based compound that has shown promising results in various scientific studies, making it a subject of interest for researchers.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrazole derivatives, including compounds structurally related to N'-(3-bromobenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, involves reactions with various starting materials to yield novel compounds with potential antimicrobial activities. For instance, the reaction of 3-methylbenzofuran-2-carbohydrazide with different ketones yielded compounds that were evaluated for their antimicrobial properties against several fungal and bacterial species, demonstrating significant activity in some cases (Abdel‐Aziz et al., 2009).

Antimicrobial Activity

  • New pyrazole-based compounds have been synthesized and tested for their antimicrobial efficacy. Some of these compounds exhibited notable antimicrobial activity, suggesting their potential application in combating microbial infections. This research highlights the importance of structural modifications in enhancing the biological activity of pyrazole derivatives (Dawood et al., 2011).

Antiproliferative Agents

  • Mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, incorporating pyrazole moieties, have been studied for their antiproliferative effects on various human tumor cell lines. One particular complex exhibited high cytotoxic activity against ovarian and colorectal carcinoma cells, suggesting a potential route for the development of cancer therapeutics (Sutradhar et al., 2017).

Antioxidant and Anti-inflammatory Agents

  • Research into 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives has shown promising antioxidant and anti-inflammatory activities. Compounds with pyrazole, chromone, and tetrazolo[1,5-a]quinoline scaffolds demonstrated significant activities, highlighting the therapeutic potential of these molecules in managing oxidative stress and inflammation-related conditions (Mahajan et al., 2016).

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O/c1-12-16(14-7-3-2-4-8-14)21-22-17(12)18(24)23-20-11-13-6-5-9-15(19)10-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFDYQTWSRAKSH-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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